molecular formula C23H24O B11963588 2,4-Bis(alpha-methylbenzyl)anisole CAS No. 2456-45-3

2,4-Bis(alpha-methylbenzyl)anisole

Cat. No.: B11963588
CAS No.: 2456-45-3
M. Wt: 316.4 g/mol
InChI Key: LSILZVKNUDAPDE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,4-BIS(1-PHENYLETHYL)ANISOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2,4-BIS(1-PHENYLETHYL)ANISOLE involves its interaction with molecular targets through electrophilic aromatic substitution . The compound’s phenylethyl groups can participate in various chemical reactions, influencing its overall reactivity and interaction with other molecules. The specific pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

2,4-BIS(1-PHENYLETHYL)ANISOLE can be compared to other benzene derivatives that undergo electrophilic aromatic substitution . Similar compounds include:

    Chlorobenzene: A benzene ring with a chlorine substituent.

    Nitrobenzene: A benzene ring with a nitro group substituent.

    Toluene: A benzene ring with a methyl group substituent.

Properties

CAS No.

2456-45-3

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

1-methoxy-2,4-bis(1-phenylethyl)benzene

InChI

InChI=1S/C23H24O/c1-17(19-10-6-4-7-11-19)21-14-15-23(24-3)22(16-21)18(2)20-12-8-5-9-13-20/h4-18H,1-3H3

InChI Key

LSILZVKNUDAPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C(C)C3=CC=CC=C3

Origin of Product

United States

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